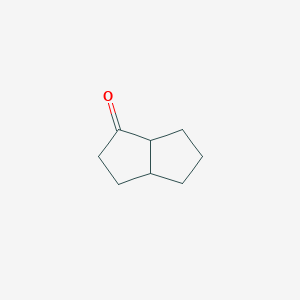

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

Übersicht

Beschreibung

"3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one" is a compound that may be related to the broader family of pentalene derivatives. These compounds are of interest in organic chemistry due to their unique structures and the potential for diverse chemical reactivity and applications.

Synthesis Analysis

The synthesis of related pentalene derivatives involves multiple-component reactions, demonstrating the complexity and versatility of synthetic strategies in this area. For example, Adib et al. (2014) described a highly diastereoselective five-component synthesis of 1-(alkylimino)-5,5-dicyano-3a-aryloctahydro-3-oxacyclobuta[cd]pentalene derivatives, highlighting the innovative approaches to constructing such complex molecules (Adib et al., 2014).

Molecular Structure Analysis

The molecular structure of pentalene derivatives often features a rich array of configurations and bonding patterns, reflecting the compound's complexity. Studies on related compounds, such as bis(pentalene) complexes, reveal intricate details about the metal-ligand interactions and the electronic structure of these molecules (Summerscales et al., 2012).

Chemical Reactions and Properties

Pentalene derivatives participate in a variety of chemical reactions, underlining their chemical versatility. For instance, the MCPB treatment of hexahydro-1.3-pentalenedimethanol derivatives leads to unexpected products, showcasing the unpredictable nature of chemical reactions involving these compounds (Tănase et al., 2015).

Physical Properties Analysis

The physical properties of pentalene derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for applications in materials science. Studies on similar compounds provide insights into how structural variations influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the application potential of pentalene derivatives. Research on compounds like the bis(pentalene)di-titanium complex offers a glimpse into the reactivity and stability of these molecules, providing a foundation for future application-driven studies (Kilpatrick et al., 2013).

Wissenschaftliche Forschungsanwendungen

Catalytic Conversion to Value-Added Chemicals

The catalytic conversion of carbohydrates to furfural and hydroxymethylfurfural using heterogeneous acid-catalysts is a significant area of research. Studies have increased in recent years, focusing on the optimization of yields through selective conversion. This process is crucial for producing value-added chemicals from renewable sources, highlighting the application of 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one in the sustainable chemical industry. Researchers aim to correlate the physicochemical properties of catalysts with their catalytic activity, providing insights for future studies in carbohydrate dehydration reactions to furfural and HMF (Agirrezabal-Telleria, Gandarias, & Arias, 2014).

Synthesis of High-Value Fine Chemicals

Recent advancements in the selective hydrogenation of furfural and its derivatives to pentanediol have been reviewed. This process is a green approach with significant application prospects and research value. It focuses on the catalysts used in the catalytic hydrogenation and the design and application of these catalysts from various aspects, including type, reaction mechanism, and structure-activity relationships. This research direction is critical for developing new, efficient, and stable catalyst systems for the hydrogenation of furfural and its derivatives, demonstrating another application of 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one (Tan et al., 2021).

Lithium-Ion Battery Electrodes

The role of vanadium pentoxide (V2O5) in lithium-ion batteries, due to its unique crystalline structure, has been critically reviewed. This research provides a comprehensive analysis based on about 250 publications, focusing on micro- and nano-materials of V2O5 and V2O5-based composites for electrodes. The review introduces two concepts: the “high capacity band” and “empirical total capacity retention,” aimed at aiding researchers in designing advanced electrodes for future batteries. This area showcases the material's application in enhancing the performance of lithium-ion batteries (Yue & Liang, 2017).

Transition Metal Compound Studies

The use of NEXAFS (Near-edge X-ray Absorption Fine Structure) technique in studying transition metal compounds, including oxides, nitrides, carbides, and sulfides, highlights its importance in understanding the physical and chemical properties of these materials. This comprehensive review covers NEXAFS studies of compounds in various forms and discusses the correlation between experimental NEXAFS spectra and local bonding environments, such as d-electrons number, spin configurations, and crystal structures. This research emphasizes the role of transition metal compounds in materials science, catalysis, and environmental science (Chen, 1998).

Safety And Hazards

Eigenschaften

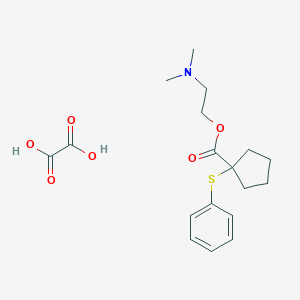

IUPAC Name |

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTVVUIIJPWANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(=O)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941793 | |

| Record name | Hexahydropentalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one | |

CAS RN |

19915-11-8, 29365-79-5 | |

| Record name | cis-Bicyclo(3.3.0)-octan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019915118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Bicyclo(3.3.0)-octan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029365795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydropentalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)

![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)

![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)